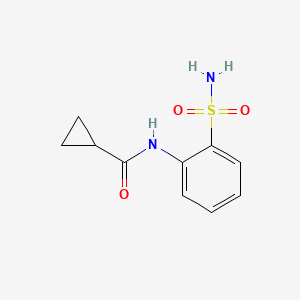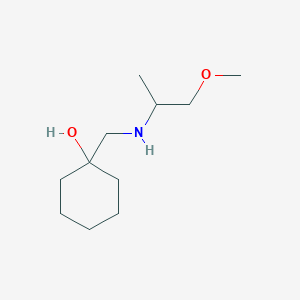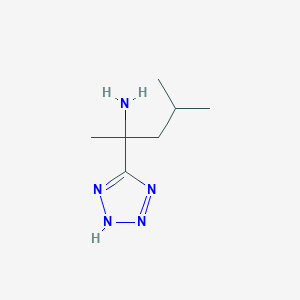
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride
Übersicht
Beschreibung
“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1416354-37-4 . It has a molecular weight of 197.59 and its molecular formula is C7H7ClF3N . It is a solid substance and is typically stored at normal temperatures .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is InChI=1S/C7H6F3N.ClH/c1-5-4-6 (2-3-11-5)7 (8,9)10;/h2-4H,1H3;1H . Its InChIKey is RHTMXWVFXWESQF-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=NC=CC (=C1)C (F) (F)F.Cl .
Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” has a molecular weight of 197.58 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 197.0219114 g/mol . The Topological Polar Surface Area is 12.9 Ų . It has a Heavy Atom Count of 12 . The Formal Charge is 0 . The Complexity is 132 .
Wissenschaftliche Forschungsanwendungen
-
Agrochemical and Pharmaceutical Compounds
- Field : Chemistry, specifically the development of agrochemical and pharmaceutical compounds .
- Application : Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Method : The distinctive physical-chemical properties of these compounds are thought to be due to the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
-
Preparation of Aminopyridines
-
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
- Field : Organic Chemistry .
- Application : 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
- Results : The outcomes of these reactions would be tetramethylbiphenyls .
-
Synthesis of Metal-Organic Frameworks (MOFs) and Methiodide Salts
- Field : Material Science .
- Application : 4-(Trifluoromethyl)pyridine, which is structurally similar to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, is used in the synthesis of metal-organic frameworks (MOFs) and methiodide salts .
- Results : The outcomes of these reactions would be MOFs and methiodide salts .
-
Synthesis of Trifluoromethylpyridyllithiums
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)pyridine, which is structurally similar to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, is used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
- Results : The outcomes of these reactions would be trifluoromethylpyridyllithiums .
-
Synthesis of Methiodide Salts
-
Synthesis of Trifluoromethylpyridyllithiums
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)pyridine, which is structurally similar to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, is used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
- Results : The outcomes of these reactions would be trifluoromethylpyridyllithiums .
-
Synthesis of Methiodide Salts
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylpyridine and its derivatives, including “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride”, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Eigenschaften
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMXWVFXWESQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)

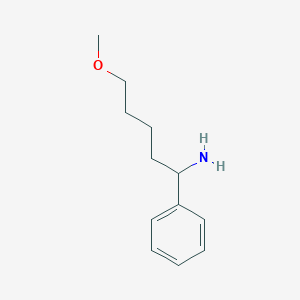
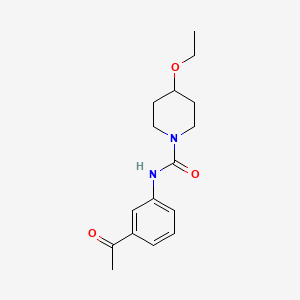
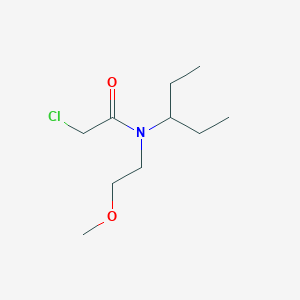


![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
